molecular formula C31H24ClN5O7 B13828041 [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B13828041
M. Wt: 614.0 g/mol
InChI Key: WJNZDVUWWIFGDQ-YQNORIIPSA-N
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Description

[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a sugar moiety, and a benzoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps:

    Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, is synthesized through a series of reactions starting from guanine or other related compounds.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.

    Esterification: The nucleoside is esterified with benzoic acid or its derivatives under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base or the sugar moiety.

    Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the chlorinated position of the purine base.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of purine N-oxides or sugar lactones.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of amino or thiol-substituted purine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues for research purposes.

Biology

    Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Research: The compound and its derivatives are investigated for their potential antiviral properties.

Industry

    Pharmaceutical Development: It is used in the development of new pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acid-related enzymes. The purine base can mimic natural nucleotides, allowing it to inhibit or modulate the activity of enzymes such as DNA polymerases and reverse transcriptases. This inhibition can disrupt nucleic acid synthesis, leading to potential antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate
  • [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dimethoxyoxolan-2-yl]methyl benzoate

Uniqueness

[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to its dibenzoyloxy substitution on the sugar moiety, which can significantly alter its chemical properties and biological activity compared to other similar compounds.

Properties

Molecular Formula

C31H24ClN5O7

Molecular Weight

614.0 g/mol

IUPAC Name

[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H24ClN5O7/c32-25-22-26(36-31(33)35-25)37(17-34-22)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H2,33,35,36)/t21-,23-,24-,27-/m0/s1

InChI Key

WJNZDVUWWIFGDQ-YQNORIIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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